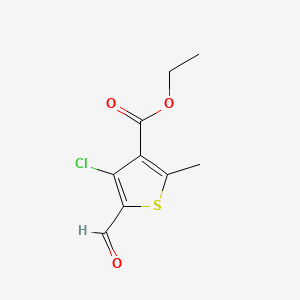

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate

Overview

Description

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C9H9ClO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate consists of a thiophene ring substituted with a chloro group at the 4-position, a formyl group at the 5-position, and a methyl group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate are not detailed in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions such as the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives have been shown to exhibit antimicrobial properties, which could make them useful in the development of new antibiotics or antiseptic agents .

Analgesic and Anti-inflammatory Applications

These compounds have also been reported to have analgesic and anti-inflammatory effects, suggesting potential use in pain relief and inflammation management .

Antihypertensive Applications

Some thiophene derivatives are known to possess antihypertensive activities, indicating their possible use in treating high blood pressure .

Antitumor Activity

There is evidence of antitumor activity in certain thiophene derivatives, which could be explored for cancer treatment options .

Corrosion Inhibition

In the field of material science, thiophene derivatives can act as inhibitors of corrosion for metals, which is valuable for protecting industrial equipment and infrastructure .

Light-Emitting Diodes (LEDs)

Thiophene derivatives are used in the fabrication of LEDs due to their conductive properties, contributing to advancements in display technology .

properties

IUPAC Name |

ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-3-13-9(12)7-5(2)14-6(4-11)8(7)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXNWKHMSRYHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1Cl)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)

![N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2921358.png)